7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
Description
7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of an ethoxy group, a methoxyphenylamino group, and a thiadiazolyl group attached to the chromen-2-one core
Properties
IUPAC Name |
7-ethoxy-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-3-26-15-7-4-12-10-16(19(24)27-17(12)11-15)18-22-23-20(28-18)21-13-5-8-14(25-2)9-6-13/h4-11H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDONYVQGVWPAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the ethoxy group through an alkylation reaction. The methoxyphenylamino group can be introduced via a nucleophilic substitution reaction, while the thiadiazolyl group is often added through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Research has indicated that 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one exhibits several notable biological activities:
Antimicrobial Activity
The presence of the thiadiazole moiety suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Both the thiadiazole and coumarin structures are associated with anti-inflammatory effects. Investigations into its anti-inflammatory mechanisms could reveal pathways that may be targeted for therapeutic interventions in inflammatory diseases.
Anticancer Potential
The compound's chromenone structure is linked to anticancer activity. Initial studies have shown that it may induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions. Specific mechanisms include:
- Induction of Apoptosis : Increased activity of caspase enzymes has been observed, indicating the compound's role in triggering apoptotic pathways.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase in certain cancer cell lines .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Study on Breast Cancer Cells
In research involving Luc-4T1 breast cancer cells:
- Treatment resulted in significant upregulation of pro-apoptotic gene Bax (p < 0.001) and downregulation of anti-apoptotic gene Bcl2 (p < 0.001), indicating a shift toward pro-apoptotic signaling pathways.
Caspase Activity Assay
A caspase activity assay demonstrated that treatment with the compound led to a substantial increase in caspase 3 production in HCT116 colorectal cancer cells, suggesting its role as an effective inducer of apoptosis.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives with different substituents, such as:
- 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one .
Uniqueness
What sets 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one apart is the combination of the ethoxy, methoxyphenylamino, and thiadiazolyl groups. This unique combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
The compound 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a hybrid molecule that combines a chromone scaffold with a thiadiazole moiety. This structural combination is significant due to the diverse biological activities associated with both chromones and thiadiazoles, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Anticancer Activity
Research has highlighted the potential of thiadiazole derivatives in anticancer applications. A review by Alam et al. (2020) indicates that various thiadiazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers . The incorporation of a 4-methoxyphenyl group in this compound may enhance its anticancer properties due to increased lipophilicity and potential interactions with biological targets.
Table 1: IC50 Values of Related Thiadiazole Compounds
| Compound Name | Cell Line | IC50 (μg/mL) |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MCF7 | Not reported |
| This compound | A549 | TBD |
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The presence of the thiadiazole ring is known to enhance antibacterial and antifungal activities. For instance, compounds containing methoxy groups have shown improved efficacy against various microbial strains . The specific activity of this compound against bacterial and fungal pathogens remains to be thoroughly investigated.
Anti-inflammatory Activity
The chromone structure in this compound may contribute to anti-inflammatory effects. Chromones have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The addition of a thiadiazole moiety could potentially enhance these effects through synergistic mechanisms.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit varying levels of cytotoxicity against different cancer cell lines. For example, derivatives with electron-donating groups like methoxy have shown enhanced activity due to better interaction with target proteins involved in proliferation pathways .
- Mechanistic Insights : Docking studies suggest that the binding affinity of thiadiazole derivatives to tubulin can be a key mechanism for their anticancer activity. This is particularly relevant for compounds that disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Q & A
Q. What are the common synthetic routes for preparing 7-ethoxy-3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one, and what challenges are encountered during its purification?
- Methodological Answer : The compound is typically synthesized via a multi-step route starting from coumarin derivatives like umbelliferone. Key steps include:
- Thiadiazole ring formation : Reacting hydrazine derivatives with carbon disulfide or thiourea in the presence of POCl₃ under reflux (80–90°C) to form the 1,3,4-thiadiazole core .
- Coupling reactions : Introducing the 4-methoxyaniline substituent via nucleophilic substitution or condensation reactions.
- Ethoxy group incorporation : Alkylation at the coumarin’s 7-hydroxy position using ethyl bromide or iodide in basic conditions .
Challenges : Low yields due to steric hindrance from the bulky thiadiazole group and competing side reactions. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMSO/water mixtures .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR confirms the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.2 ppm for OCH₂) and aromatic protons. ¹³C NMR identifies carbonyl (C=O, δ ~160 ppm) and thiadiazole carbons .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C for ethoxy), and ~3350 cm⁻¹ (N-H stretch from the aniline group) .
- X-ray crystallography : Using SHELX software for refinement, researchers can resolve bond lengths (e.g., C-S bond in thiadiazole: ~1.68 Å) and dihedral angles to confirm stereochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic structure and bioactivity of this compound?
- Methodological Answer :
- Molecular orbital analysis : DFT calculations (e.g., B3LYP/6-31G* basis set) reveal the HOMO-LUMO gap, indicating charge transfer potential. For example, the thiadiazole ring’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic interactions .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions, such as the electron-rich coumarin oxygen and electron-deficient thiadiazole sulfur, to predict binding sites in biological targets .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies (e.g., varying IC₅₀ values in antifungal assays)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., Candida albicans ATCC 10231), concentrations (10–100 µM range), and incubation times (24–48 hours) .
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as impurities like unreacted intermediates can skew results .
- Orthogonal assays : Cross-validate antifungal activity with agar diffusion and microdilution assays to rule out methodological biases .
Q. How does the substitution pattern on the thiadiazole ring influence the compound’s pharmacological properties?
- Methodological Answer :
- Structure-activity relationship (SAR) studies :
- Computational docking : AutoDock Vina can model interactions with fungal cytochrome P450 enzymes, showing that the 4-methoxyphenyl group fits into hydrophobic pockets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystal structure parameters (e.g., bond lengths) for this compound?
- Methodological Answer :
- Refinement protocols : Compare SHELXL refinement strategies (e.g., isotropic vs. anisotropic displacement parameters) and data resolution (<1.0 Å preferred) .
- Temperature effects : Structures resolved at 298 K may show longer bond lengths than those at 100 K due to thermal motion .
Experimental Design Recommendations
Q. What in vitro and in vivo models are optimal for evaluating the anticancer potential of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
